1-(2-Methylbenzyl)piperazine dihydrochloride

説明

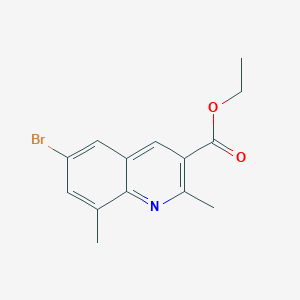

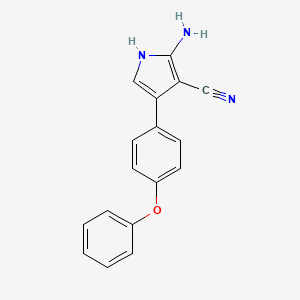

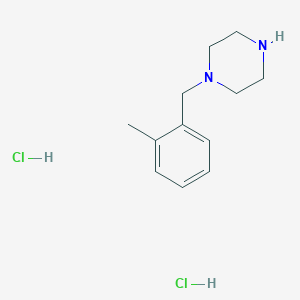

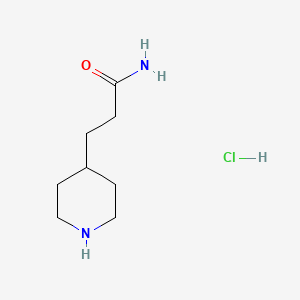

“1-(2-Methylbenzyl)piperazine dihydrochloride” is a chemical compound with the molecular weight of 263.21 . It is also known as “Meclizine Related Compound B” and is a monohydrate .

Molecular Structure Analysis

The molecular structure of “1-(2-Methylbenzyl)piperazine dihydrochloride” is represented by the formula C12H18N2.2HCl . The InChI code for this compound is 1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methylbenzyl)piperazine dihydrochloride” include a molecular weight of 263.21 , and a refractive index of n20/D 1.5430 (lit.) . It has a boiling point of 77-80 °C/0.1 mmHg (lit.) and a density of 0.998 g/mL at 25 °C (lit.) .科学的研究の応用

Therapeutic Applications and Structural Insights

Piperazine as a Medicinal Scaffold

Piperazine derivatives are integral to developing drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. The flexibility of piperazine to accommodate various substituents makes it a valuable building block in drug discovery, influencing pharmacokinetic and pharmacodynamic properties (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Anti-mycobacterial Activity

Piperazine's significance extends to the fight against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Its incorporation as a core subunit in molecular frameworks has led to potent anti-mycobacterial agents. The review of anti-mycobacterial compounds highlights piperazine's role in the structure-activity relationship (SAR) of anti-TB molecules, offering insights for designing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).

Development of Macozinone for TB Treatment

The development of Macozinone, a piperazine-benzothiazinone PBTZ169, for tuberculosis (TB) treatment is a testament to piperazine's potential in addressing global health challenges. Macozinone targets decaprenylphospohoryl ribose oxidase DprE1, crucial for Mycobacterium tuberculosis cell wall synthesis. Early clinical studies of Macozinone show promise for more efficient TB drug regimens, demonstrating the impact of piperazine derivatives in therapeutic advancements (V. Makarov & K. Mikušová, 2020).

Safety and Hazards

作用機序

Target of Action

The primary target of 1-(2-Methylbenzyl)piperazine dihydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(2-Methylbenzyl)piperazine dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

The compound’s interaction with the GABA receptor affects the neurotransmission pathway . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neuronal excitability .

Pharmacokinetics

The presence of nitrogen atoms in the piperazine ring can serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and potentially increasing water solubility and bioavailability .

Result of Action

The molecular effect of 1-(2-Methylbenzyl)piperazine dihydrochloride’s action is the hyperpolarization of nerve endings, leading to the paralysis of the worm . On a cellular level, this could result in the disruption of normal cellular functions and potentially lead to the death of the organism.

特性

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNSMSIMMNLDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylbenzyl)piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1520105.png)